3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)bicyclo[221]hept-5-ene-2-carbonitrile is a chemical compound with a unique bicyclic structure It contains a chloroethyl group attached to a bicycloheptene ring system, which is further substituted with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with a chloroethylating agent. One common method is the reaction of bicyclo[2.2.1]hept-5-ene-2-carbonitrile with 2-chloroethanol in the presence of a strong base, such as sodium hydride, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, such as 3-(2-azidoethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
Oxidation Reactions: Products include oxidized derivatives, such as 3-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
Reduction Reactions: Products include reduced derivatives, such as 3-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile.
Scientific Research Applications
3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry: It can be used in the design and synthesis of potential pharmaceutical agents.
Polymer Chemistry: The compound can be used as a monomer or comonomer in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound lacks the chloroethyl group but shares the bicyclic structure and carbonitrile functionality.
3-(2-Bromoethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar to the target compound but with a bromoethyl group instead of a chloroethyl group.
3-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a hydroxyethyl group instead of a chloroethyl group.
Uniqueness
3-(2-Chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chloroethyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61949-72-2 |
---|---|
Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-(2-chloroethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H12ClN/c11-4-3-9-7-1-2-8(5-7)10(9)6-12/h1-2,7-10H,3-5H2 |
InChI Key |
UYJARINGAYFFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2CCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.